

CAS number and molecular weight of 5-Phenyl-1-pentene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Phenyl-1-pentene

Cat. No.: B085501

[Get Quote](#)

An In-depth Technical Guide to 5-Phenyl-1-pentene

This technical guide provides a comprehensive overview of **5-Phenyl-1-pentene**, including its chemical properties, synthesis, and photochemical behavior. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Data Presentation

Table 1: Physicochemical Properties of 5-Phenyl-1-pentene

Property	Value	Reference
CAS Number	1075-74-7	[1][2][3][4][5][6]
Molecular Formula	C ₁₁ H ₁₄	[1][4][7]
Molecular Weight	146.23 g/mol	[1][2][4]
Density	0.876 - 0.8889 g/cm ³	[2][3]
Boiling Point	198 - 203.7 °C at 760 mmHg	[2][3]
Refractive Index	1.504 - 1.5065	[2][3]
Flash Point	69.5 °C	[3]
Melting Point	-37 °C (estimate)	[2]

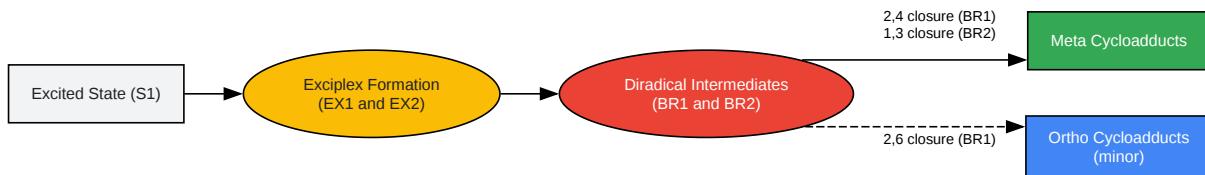
Experimental Protocols

Synthesis of 5-Phenyl-1-pentene

A common method for the synthesis of **5-Phenyl-1-pentene** is through a Grignard coupling reaction.[\[1\]](#)[\[2\]](#)

Materials:

- 1-bromo-2-phenylethane
- Allylmagnesium bromide
- Anhydrous diethyl ether (or a suitable solvent)
- Apparatus for Grignard reaction (three-necked flask, dropping funnel, condenser, magnetic stirrer)
- Silica gel for flash chromatography
- Preparative Gas-Liquid Chromatography (GLC) equipment


Procedure:

- Reaction Setup: Assemble the Grignard reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
- Grignard Reagent Addition: Place allylmagnesium bromide in the dropping funnel and 1-bromo-2-phenylethane in the reaction flask with anhydrous diethyl ether.
- Reaction: Add the allylmagnesium bromide solution dropwise to the stirred solution of 1-bromo-2-phenylethane at a controlled temperature.
- Quenching: After the reaction is complete, quench the reaction mixture by carefully adding a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

- Purification:
 - Remove the solvent by rotary evaporation.
 - Purify the crude product by distillation.
 - Further purify by silica gel flash chromatography.
 - For high purity samples ($\geq 99\%$), a final purification step using preparative Gas-Liquid Chromatography (GLC) is recommended.[1]
- Characterization: Confirm the structure and purity of the final product using techniques such as ^1H NMR spectroscopy. The resulting spectrum should be consistent with literature data for **5-Phenyl-1-pentene**.[1]

Photochemical Reaction Pathway

The photochemistry of **5-Phenyl-1-pentene** involves an intramolecular meta cycloaddition. This process is initiated by the excitation of the phenyl ring, which is then trapped by the alkene group to form an exciplex. This exciplex subsequently converts to diradical intermediates, which then close to form meta cycloadducts.[1]

[Click to download full resolution via product page](#)

Photochemical reaction pathway of **5-Phenyl-1-pentene**.

Biological Activity and Drug Development Context

Currently, there is a lack of specific information in the scientific literature detailing the direct biological activity or well-defined signaling pathway involvement of **5-Phenyl-1-pentene**.

However, the broader class of phenyl alkenes has been investigated for potential biological activities. For instance, a novel linear phenyl alkene isolated from marine sponges demonstrated cytotoxic activity against human leukemia cancer cells (HL-60) with an IC_{50} value of 8.1 μM .^[7] Molecular docking studies of this compound suggested a potential mechanism of action through the inhibition of microtubule activity, similar to the chemotherapeutic drug eribulin.^[7] This highlights the potential for phenyl alkene scaffolds in the discovery of new bioactive compounds.

In the context of drug design, the phenyl group is a common motif. However, its presence can sometimes lead to metabolic instability and poor aqueous solubility.^[8] Consequently, a current strategy in drug development involves the replacement of phenyl rings with bioisosteres, such as bicyclo[1.1.1]pentane (BCP), to improve the physicochemical and pharmacokinetic properties of drug candidates.^{[8][9]} While **5-Phenyl-1-pentene** itself is not highlighted as a therapeutic agent, its phenyl moiety represents a key structural feature that is of significant interest and ongoing research within the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- 4. guidechem.com [guidechem.com]
- 5. [5-PHENYL-1-PENTENE | 1075-74-7](https://chemicalbook.com) [chemicalbook.com]
- 6. [5-PHENYL-1-PENTENE](https://chembk.com) [chembk.com]
- 7. A novel natural phenyl alkene with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [BLD Insights | Application of Bicyclo\[1.1.1\]pentane in Drug Development Research](https://bldpharm.com) [bldpharm.com]

- To cite this document: BenchChem. [CAS number and molecular weight of 5-Phenyl-1-pentene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085501#cas-number-and-molecular-weight-of-5-phenyl-1-pentene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com